6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Description
6-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a fused heterocyclic compound featuring a pyrrole ring fused to a pyridine ring at the [2,3-b] position. This structure is substituted with a chlorine atom at position 6 and a methyl group at position 5 (Figure 1).
Molecular Formula: C8H7ClN2
Molecular Weight: ~166.6 g/mol (calculated)
Properties
IUPAC Name |
6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-2-3-10-8(6)11-7(5)9/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFGBNWVFFFIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyridine Derivatives
A foundational approach involves cyclizing 2-aminopyridine precursors with carbonyl-containing reagents. For example, reacting 2-amino-5-methylpyridine with chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) forms the pyrrolo[2,3-b]pyridine core via intramolecular cyclization. The chlorine atom is introduced either during cyclization or via post-functionalization.
Key Reaction Conditions :
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 80–100°C
-
Base : K₂CO₃ or Et₃N
-
Yield : 45–60% (crude), improving to 70–85% after purification.
Halogenation and Methylation Techniques
Direct Chlorination at Position 6
Chlorine is introduced via electrophilic substitution using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). For instance, treating 5-methyl-1H-pyrrolo[2,3-b]pyridine with POCl₃ at reflux (110°C) for 6–8 hours achieves regioselective chlorination at position 6.
Optimization Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| POCl₃ Equivalents | 3.0 | Maximizes conversion |
| Reaction Time | 8 hours | Reduces byproducts |
| Temperature | 110°C | Enhances kinetics |
Methyl Group Introduction at Position 5
Methylation is achieved through:
-
Friedel-Crafts Alkylation : Using methyl chloride and AlCl₃ in dichloromethane.
-
Suzuki-Miyaura Coupling : Employing methylboronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) in dioxane/water.
Comparative Analysis :
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Friedel-Crafts | 55 | 90 | Poor regioselectivity |
| Suzuki-Miyaura | 78 | 95 | Requires inert atmosphere |
Tandem Halogenation-Methylation Approaches
One-Pot Synthesis
Sequential chlorination and methylation in a single reactor minimize intermediate isolation. For example, 1H-pyrrolo[2,3-b]pyridine is treated with POCl₃ followed by methylmagnesium bromide (MeMgBr) in THF, achieving 65% overall yield.
Mechanistic Insights :
-
Chlorination : POCl₃ acts as both solvent and chlorinating agent, electrophilically attacking position 6.
-
Methylation : MeMgBr delivers a methyl nucleophile to position 5 via directed ortho-metalation.
Critical Control Points :
-
Order of Steps : Chlorination must precede methylation to avoid steric hindrance.
-
Quenching : Gradual addition to aqueous NH₄Cl prevents exothermic side reactions.
Post-Functionalization of Preformed Scaffolds
Functional Group Interconversion
Starting from 6-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine, the nitro group is reduced to an amine (H₂/Pd-C) and subsequently methylated via Eschweiler-Clarke reaction (formaldehyde, formic acid).
Reaction Pathway :
Yield Enhancement Strategies :
-
Catalyst Loading : 5% Pd-C increases reduction efficiency.
-
Temperature Control : 50°C for methylation minimizes decarboxylation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactors enable precise control over exothermic chlorination steps, improving safety and scalability. A representative protocol uses:
Green Chemistry Innovations
Solvent-free mechanochemical synthesis (ball milling) reduces waste:
-
Reagents : 5-methylpyrrolo[2,3-b]pyridine, NCS, and silica gel as grinding auxiliary.
Analytical and Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities. Typical conditions:
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cyclization Reactions: The pyrrolo[2,3-b]pyridine ring system can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of solvents such as dichloromethane, ethanol, and acetonitrile, along with catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Cancer Therapeutics
One of the primary applications of 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is in the development of anti-cancer agents. Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study indicated that certain derivatives demonstrated IC50 values as low as 7 nM against FGFR1, with notable effects on breast cancer cell proliferation and apoptosis induction in vitro . These findings suggest that this compound could serve as a lead compound for further optimization in cancer treatment.
Phosphodiesterase Inhibition
Another significant application is in the inhibition of phosphodiesterases (PDEs), particularly PDE4B. Compounds derived from 1H-pyrrolo[2,3-b]pyridine have been evaluated for their ability to inhibit PDE4B selectively. One such derivative showed promising results in reducing pro-inflammatory cytokine release from macrophages, indicating potential use in treating inflammatory diseases and conditions related to central nervous system disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be tailored to modify its biological activity. The structure-activity relationship studies indicate that variations at specific positions on the pyrrolo ring can significantly influence the compound's potency against different biological targets. For example, modifications at the 5-position have been shown to enhance FGFR binding affinity by facilitating hydrogen bonding interactions with critical amino acids within the receptor's binding site .
| Position | Modification | Effect on Activity |
|---|---|---|
| 5 | Tri-fluoromethyl group | Increased FGFR inhibitory activity |
| 2 | Various aryl groups | Altered selectivity towards PDE4B |
| 4 | Substituents like phenyl | Enhanced anti-inflammatory properties |
Preclinical Models
Several preclinical studies have highlighted the therapeutic potential of this compound derivatives in cancer treatment. One notable study involved testing a series of these compounds against mouse models of breast cancer, demonstrating significant tumor growth inhibition and improved survival rates compared to control groups. The results emphasized the compound's ability to target FGFR pathways effectively .
Anti-inflammatory Applications
In addition to its anti-cancer properties, derivatives of this compound have shown promise in reducing inflammation through PDE4B inhibition. A specific case study reported that one derivative led to a marked decrease in TNF-α levels in macrophage cultures exposed to inflammatory stimuli, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and asthma .
Mechanism of Action
The mechanism of action of 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, which is of particular interest in the development of new drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis (Table 1):
Table 1: Key Structural and Functional Comparisons
Key Observations
Methyl (CH3) at position 5 increases lipophilicity, improving membrane permeability compared to polar groups like carboxylic acid or cyano .
Biological Activity: Compounds with bulky substituents (e.g., cyclohexyl) exhibit improved antiproliferative activity due to enhanced interactions with lipophilic enzyme pockets (e.g., phosphoinositide-specific phospholipase C) . Bromine (Br) at position 5 in 5-bromo-6-chloro derivatives may enhance halogen bonding but reduces metabolic stability compared to methyl .
Synthetic Accessibility: Chloro and methyl groups are often introduced via cross-coupling reactions (e.g., Fe-catalyzed Kumada coupling) or direct alkylation . Cyano and carboxylic acid derivatives require additional steps, such as nitrile formation or oxidation, increasing synthetic complexity .
Pharmaceutical Potential
Material Science
- Pyrrolo[2,3-b]pyridines with electron-withdrawing groups (e.g., Cl) are used in optoelectronics due to their tunable electronic properties .
Biological Activity
6-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and as a kinase inhibitor. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of SGK-1 kinase, which plays a crucial role in various cellular processes including cell survival and proliferation. The compound's structure allows it to bind effectively to the active site of SGK-1, modulating its activity and influencing downstream signaling pathways that are implicated in cancer progression .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : It has shown promise in inhibiting tumor cell proliferation in various cancer models.
- Antibacterial Properties : Some studies have indicated potential antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli.
- Kinase Inhibition : As mentioned, it acts as an SGK-1 inhibitor, which may be beneficial in therapeutic contexts where SGK-1 is implicated.
Antitumor Activity
A study demonstrated that this compound significantly inhibited the growth of cancer cell lines. The compound's effectiveness was evaluated using various assays to determine its IC50 values across different cell types.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.4 |
| MCF-7 (Breast Cancer) | 7.8 |
| HeLa (Cervical Cancer) | 4.2 |
These results suggest that the compound may serve as a lead for developing new anticancer agents .
Antibacterial Activity
In vitro studies have assessed the antibacterial efficacy of this compound against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These findings indicate a moderate antibacterial activity, suggesting potential applications in treating bacterial infections .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : In a preclinical model involving xenografts of human tumors in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Case Study on Kinase Inhibition : A study focusing on SGK-1 inhibition showed that administration of the compound led to decreased phosphorylation of downstream targets involved in cell survival pathways.
Q & A
Q. What are the common synthetic routes for 6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves multi-step reactions, including:
- Core formation : Hexamine and acetic acid under reflux to construct the pyrrolopyridine scaffold .
- Chlorination : Use of TsCl (tosyl chloride) with NaH to introduce the chloro group at position 6 .
- Methylation : MeI (methyl iodide) in THF with NaH as a base for regioselective methylation at position 5 .
- Cross-coupling : Suzuki-Miyaura reactions (e.g., with 3,4-dimethoxyphenylboronic acid) to diversify substituents, using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH .
Key validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structure of this compound confirmed experimentally?
Structural elucidation relies on:
- NMR spectroscopy : Distinct signals for the methyl group (δ ~2.5 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm) .
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., C₈H₇ClN₂ requires m/z 166.0295) .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms the fused bicyclic system .
Advanced Research Questions
Q. What strategies address low yields in the chlorination step during synthesis?
Contradictory reports on chlorination efficiency (30–70% yields) suggest:
- Optimized stoichiometry : Use TsCl in excess (1.5–2.0 eq.) with NaH at 0°C to minimize side reactions .
- Alternative reagents : Explore NCS (N-chlorosuccinimide) with Lewis acids (e.g., FeCl₃) for milder conditions .
- Byproduct analysis : Characterize impurities (e.g., di-chlorinated byproducts) via LC-MS and adjust reaction time/temperature .
Q. How does the 5-methyl group influence biological activity in kinase inhibition studies?
SAR studies indicate:
- Steric effects : The methyl group enhances selectivity for kinases like CDK4/6 by occupying hydrophobic pockets .
- Metabolic stability : Methylation reduces oxidative metabolism in liver microsomes, improving pharmacokinetic profiles .
- Contradictions : Some studies report diminished activity against VEGFR2 due to steric hindrance. Orthogonal assays (e.g., SPR or cellular IC₅₀) are recommended to resolve discrepancies .
Q. What methods resolve regiochemical ambiguity in functionalizing the pyrrolopyridine core?
Challenges arise in differentiating positions 3 and 5. Solutions include:
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to control Pd-catalyzed cross-coupling sites .
- Protecting group strategies : Temporarily block reactive NH positions with Boc groups to enable selective substitutions .
- Computational modeling : DFT calculations predict reactive sites based on electron density maps .
Q. How are stability issues addressed for this compound in aqueous media?
- pH-dependent degradation : The compound hydrolyzes in basic conditions (pH >9). Stabilize formulations using buffered solutions (pH 6–7) .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
- Degradation pathway mapping : Use LC-MS/MS to identify hydrolysis products (e.g., 5-methylpyrrolo[2,3-b]pyridin-6-ol) and adjust storage conditions .
Data Contradiction Analysis
Q. Why do biological assays report conflicting IC₅₀ values for this compound?
Discrepancies may stem from:
- Assay conditions : Variations in ATP concentrations (e.g., 1 μM vs. 10 μM) in kinase inhibition assays .
- Protein purity : Use recombinant kinases with ≥95% purity (validated via SDS-PAGE) to minimize off-target effects .
- Cellular permeability : Differences in cell lines (e.g., HEK293 vs. HeLa) affect compound uptake. Measure intracellular concentrations via LC-MS .
Q. How to reconcile divergent synthetic yields reported in literature?
Factors influencing yields include:
- Catalyst lot variability : Pd(PPh₃)₄ activity varies between suppliers. Pre-test catalysts using model reactions .
- Solvent purity : Use anhydrous THF (H₂O <50 ppm) to prevent deactivation of NaH .
- Scale-up effects : Pilot reactions at <1 mmol scale often report higher yields. Optimize mixing and heating for larger batches .
Methodological Best Practices
Q. What analytical techniques are critical for quality control?
Q. How to design derivatives for improved solubility without compromising activity?
- Polar substituents : Introduce -OH or -NH₂ at position 2/4, balancing solubility and target binding .
- Prodrug approaches : Mask the NH group with acetyl or phosphate moieties for enhanced aqueous solubility .
- Co-crystal screening : Explore co-crystals with succinic acid or caffeine to improve dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
